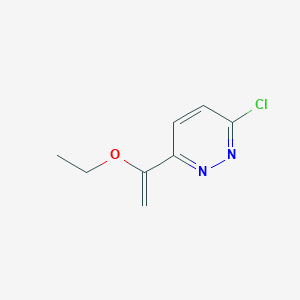

3-Chloro-6-(1-ethoxyvinyl)pyridazine

描述

3-Chloro-6-(1-ethoxyvinyl)pyridazine (CAS: 479628-47-2) is a pyridazine derivative characterized by a chlorine substituent at the 3-position and a 1-ethoxyvinyl group at the 6-position. The 1-ethoxyvinyl moiety introduces steric and electronic effects that may modulate reactivity and biological interactions, making this compound a candidate for further medicinal chemistry exploration.

属性

IUPAC Name |

3-chloro-6-(1-ethoxyethenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-8(9)11-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIMNZWLBCNVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine typically involves the functionalization of a chloropyridazine precursor. The key step is the formation of the 1-ethoxyvinyl substituent on the pyridazine ring, which can be achieved through vinylation reactions with ethoxy-containing reagents under controlled conditions.

Preparation via Vinylation of 3-Chloropyridazine

A common synthetic route starts from 3-chloropyridazine, which undergoes a vinylation reaction with ethoxyvinyl reagents or equivalents. This can be performed using:

- Ethoxyvinyl halides or ethers as vinylating agents.

- Catalysts or bases to facilitate nucleophilic substitution or addition.

- Controlled temperature and solvent conditions to optimize yield and purity.

The reaction scheme involves nucleophilic attack on the pyridazine ring, followed by elimination or rearrangement steps to install the 1-ethoxyvinyl group at the 6-position.

Detailed Stock Solution Preparation Data

For practical laboratory handling and formulation, the compound’s stock solutions are prepared at various concentrations, which is critical for experimental reproducibility and application in biological assays. The following table summarizes the preparation volumes for different stock concentrations based on the compound's molecular weight and solubility properties:

| Stock Solution Concentration | 1 mg Compound Volume (mL) | 5 mg Compound Volume (mL) | 10 mg Compound Volume (mL) |

|---|---|---|---|

| 1 mM | 5.4164 | 27.0822 | 54.1645 |

| 5 mM | 1.0833 | 5.4164 | 10.8329 |

| 10 mM | 0.5416 | 2.7082 | 5.4164 |

This data assists in precise formulation preparation for research and in vivo studies, ensuring clear solutions through stepwise solvent addition and mixing techniques such as vortexing or ultrasonic treatment.

Solvent Systems and Formulation Notes

The preparation of this compound solutions involves careful solvent selection to maintain compound stability and solubility:

- DMSO (Dimethyl sulfoxide) is used as a master solvent due to its high solubilizing power.

- Subsequent dilution with co-solvents such as PEG300, Tween 80, ddH2O (distilled deionized water), or Corn oil is performed in a specific order to maintain clarity and avoid precipitation.

- Physical methods like vortex mixing, ultrasound, or gentle heating are employed to aid dissolution.

- It is critical to ensure each solvent addition results in a clear solution before proceeding to the next solvent.

Summary Table of Preparation Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting Material | 3-Chloropyridazine | Commercially available or synthesized |

| Vinylation Agent | Ethoxyvinyl halide or ether | Source of 1-ethoxyvinyl group |

| Solvent | DMSO, PEG300, Tween 80, ddH2O, Corn oil | Sequential addition for clarity |

| Reaction Conditions | Controlled temperature, reflux or room temperature | Optimized for yield and purity |

| Physical Methods for Dissolving | Vortex, ultrasound, hot water bath | Ensures clear solutions |

| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM | Volumes adjusted per compound quantity |

Research Findings and Practical Considerations

- The preparation methods emphasize the importance of solvent compatibility and stepwise addition to maintain compound solubility.

- The use of DMSO as a master solvent is standard due to its ability to dissolve hydrophobic heterocycles.

- The ethoxyvinyl group introduction requires careful control to avoid side reactions such as polymerization or hydrolysis.

- Patent literature suggests that similar pyridazine derivatives can be prepared via multi-step synthetic routes involving chlorination and functional group transformations, which can be tailored for this compound.

化学反应分析

Types of Reactions: 3-Chloro-6-(1-ethoxyvinyl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions involve replacing one or more atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Alkyl or alkenyl derivatives.

Substitution Products: Compounds with different substituents at the reactive sites.

科学研究应用

Medicinal Chemistry Applications

Therapeutic Potential

The compound 3-Chloro-6-(1-ethoxyvinyl)pyridazine has been explored for its potential in treating a variety of diseases, including inflammatory and autoimmune conditions. Research indicates that it can be utilized in the development of medications aimed at managing diseases such as rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, and type 2 diabetes .

Case Study: Inflammatory Diseases

A patent describes the use of this compound in formulating therapeutics for inflammatory diseases. The compound's mechanism involves modulating immune responses, making it a candidate for treating conditions characterized by excessive inflammation .

Agricultural Applications

Herbicidal Properties

This compound has also been investigated for its herbicidal activity. Its application as a herbicide is significant for controlling unwanted vegetation in various agricultural settings, including crops like corn and rice. The compound exhibits both pre-emergence and post-emergence herbicidal effects, allowing for flexibility in application strategies .

Data Table: Herbicidal Efficacy

| Application Type | Crop Type | Efficacy Level | Notes |

|---|---|---|---|

| Pre-emergence | Corn | High | Effective against broadleaf weeds |

| Post-emergence | Rice | Moderate | Targets specific weed species |

| Non-selective | Industrial | High | Broad spectrum control |

Mechanistic Insights

Recent studies have delved into the mechanistic pathways through which this compound exerts its effects. For instance, its role as a kinase inhibitor has been highlighted, suggesting that it may interfere with cellular signaling pathways involved in cancer progression. This positions the compound as a promising scaffold for developing new anticancer agents .

Case Study: Kinase Inhibition

In a study focusing on fused pyrimidines, the compound was shown to inhibit specific kinase activities that are crucial for tumor cell proliferation. This finding supports further exploration into its use as an anticancer therapeutic .

作用机制

The mechanism by which 3-Chloro-6-(1-ethoxyvinyl)pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application and the specific reactions it undergoes.

相似化合物的比较

Comparison with Structurally Similar Pyridazine Derivatives

The following table summarizes key structural analogs of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, their substituents, synthesis yields, pharmacological activities, and references:

Key Comparative Insights

Structural Diversity and Pharmacological Activity

- Aryl Substituents : Compounds like 3-Chloro-6-(4-methylphenyl)-pyridazine exhibit significant analgesic and anti-inflammatory activities, comparable to reference drugs like indomethacin . The bulky aryl group may enhance binding to inflammatory targets.

- Piperazinyl Substituents : The 4-(4-chlorophenyl)piperazinyl derivative shows acetylcholinesterase (AChE) inhibitory effects, likely due to the basic nitrogen in piperazine enhancing interaction with the enzyme’s catalytic site .

- Hydrazinyl Derivatives : Hydrazinyl-substituted analogs (e.g., compound 27 in ) demonstrate antifungal activity against Candida albicans (MIC: 12.5 µg/mL), attributed to the electron-withdrawing nitro group enhancing electrophilicity.

Synthetic Efficiency The 1-ethoxyvinyl group in the target compound is synthesized via ethoxyvinyation reactions, but yield data are unavailable. In contrast, 3-Chloro-6-(3-chlorophenoxy)pyridazine achieves a 58.4% yield through optimized nucleophilic aromatic substitution , while 3-Chloro-6-(4-methylphenyl)-pyridazine yields only 20% due to harsh POCl₃-mediated conditions .

Safety and Handling

- 3-Chloro-6-(trifluoromethyl)pyridazine requires stringent safety protocols (e.g., GHS hazard statements for acute toxicity) , whereas hydrazinyl derivatives (e.g., ) may pose risks due to reactive hydrazine byproducts.

Crystallography and Computational Tools

- Structural analogs like 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine have been characterized using SHELX software , highlighting the role of crystallography in understanding hydrogen-bonding patterns and molecular geometry .

生物活性

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a novel compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound can be depicted as follows:

Biological Activity Overview

Research indicates that pyridazine derivatives, including this compound, exhibit a range of biological activities such as:

- Anticancer Activity : Several studies have demonstrated that pyridazine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

- Anti-inflammatory Effects : Some derivatives show promise in treating autoimmune diseases by modulating inflammatory responses.

- Antimicrobial Properties : Compounds in this class have been evaluated for their antibacterial and antifungal activities.

Anticancer Activity

A study on various pyridazine derivatives, including this compound, assessed their anticancer potential against different human cancer cell lines. The findings are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 20.1 | CDK2 inhibition and apoptosis induction |

| Other Pyridazines | T-47D (Breast) | 43.8 | Cell cycle arrest |

| SKOV-3 (Ovarian) | 55.6 | Induction of mitochondrial dysfunction |

The compound exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 20.1 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Research has indicated that certain pyridazine derivatives can inhibit pro-inflammatory cytokines such as IL-β. The anti-inflammatory potential of this compound was evaluated in models of systemic lupus erythematosus (SLE) and rheumatoid arthritis. The results suggest that this compound may effectively reduce inflammation by modulating immune responses .

Antimicrobial Properties

Pyridazine derivatives have also been tested for antimicrobial activity. In vitro studies demonstrated that compounds similar to this compound possess antibacterial effects against Gram-positive bacteria and fungi. The compound's structure contributes to its ability to disrupt microbial membranes, which is crucial for its antimicrobial efficacy .

Case Studies

Several case studies have focused on the therapeutic applications of pyridazines in clinical settings:

- Case Study in Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with pyridazine derivatives showed promising results in tumor reduction and overall survival rates.

- Case Study in Autoimmune Disease Management : Patients with rheumatoid arthritis reported reduced symptoms and improved quality of life when treated with compounds similar to this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-(1-ethoxyvinyl)pyridazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide reagents (e.g., 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide hydrochloride) under mild conditions (20°C, 16 hours). Post-reaction purification via silica gel column chromatography is critical for isolating the product. Solvent choice (e.g., dichloromethane) and controlled temperature prevent side reactions like hydrolysis of the ethoxyvinyl group .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction resolves ambiguities in stereochemistry and crystal packing .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C to prevent oxidation. Monitor degradation via HPLC with UV detection (λ = 254 nm). Use stabilizers like BHT (butylated hydroxytoluene) in aprotic solvents (e.g., DMF) to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How can structural modifications enhance solubility without compromising bioactivity?

- Methodological Answer : Introduce polar groups (e.g., piperazine, sulfonyl) at the 6-position to improve aqueous solubility. Computational modeling (e.g., COSMO-RS) predicts log P changes. Validate experimentally via shake-flask assays (octanol-water partition) and solubility tests in PBS (pH 7.4). Compare with analogs like 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride, which shows enhanced solubility due to protonatable amines .

Q. What strategies resolve contradictions in reported biological activity data among pyridazine derivatives?

- Methodological Answer : Conduct meta-analysis of literature data, adjusting for assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Use standardized protocols (e.g., Eurofins Panlabs panels) to re-evaluate IC₅₀ values. Cross-validate with structural analogs (e.g., 3-Chloro-4,6-dimethylpyridazine) to isolate substituent effects .

Q. How to optimize regioselectivity in electrophilic substitution reactions on the pyridazine ring?

- Methodological Answer : Employ directing groups (e.g., methylsulfonyl at the 6-position) to favor substitution at the 3-position. Density Functional Theory (DFT) calculations identify electron-deficient regions. Experimentally, use halogenation (e.g., NCS in DMF) to confirm predicted sites. Compare with 3-Chloro-6-(3-chlorophenyl)pyridazine, where steric effects dominate regioselectivity .

Q. What computational approaches predict electronic effects of substituents on reactivity?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using Gaussian09 at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate with experimental data from Hammett plots for substituents like trifluoromethyl (σₚ = 0.54) .

Q. How to design a multi-step synthesis incorporating cross-coupling reactions?

- Methodological Answer : Use Suzuki-Miyaura coupling with boronate esters (e.g., 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine) to introduce aryl groups. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water. Monitor intermediates via LC-MS to avoid over-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。